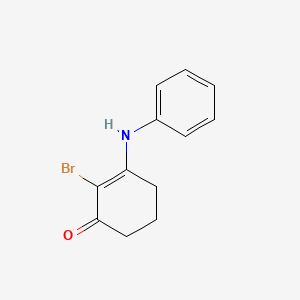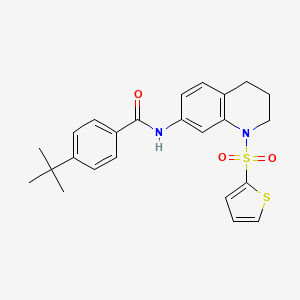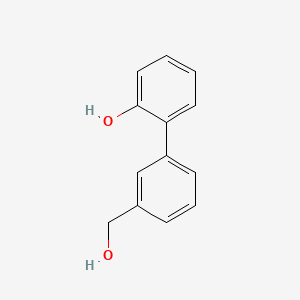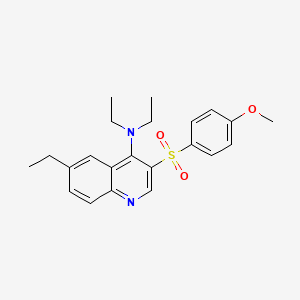
2-Bromo-3-(phenylamino)cyclohex-2-EN-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-(phenylamino)cyclohex-2-EN-1-one is a chemical compound with the molecular formula C12H12BrNO and a molecular weight of 266.13 g/mol . This compound is of interest in various fields of research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(phenylamino)cyclohex-2-EN-1-one typically involves the bromination of 3-(phenylamino)cyclohex-2-EN-1-one. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the cyclohexene ring .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-(phenylamino)cyclohex-2-EN-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclohexene derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .
Aplicaciones Científicas De Investigación
2-Bromo-3-(phenylamino)cyclohex-2-EN-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-(phenylamino)cyclohex-2-EN-1-one involves its interaction with specific molecular targets. The bromine atom and the phenylamino group play crucial roles in its reactivity and interactions with other molecules. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-2-(phenylamino)cyclohex-2-EN-1-one
- 2-Bromo-3-(methylamino)cyclohex-2-EN-1-one
Uniqueness
2-Bromo-3-(phenylamino)cyclohex-2-EN-1-one is unique due to its specific substitution pattern and the presence of both bromine and phenylamino groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
Propiedades
IUPAC Name |
3-anilino-2-bromocyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO/c13-12-10(7-4-8-11(12)15)14-9-5-2-1-3-6-9/h1-3,5-6,14H,4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFETUHMEBHZSJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C(=O)C1)Br)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N,N-dimethylacetamide](/img/structure/B2998431.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2998433.png)
![2-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzenesulfonamide](/img/structure/B2998434.png)
![Methyl 3-[(3-pyridinylmethyl)amino]propanoate](/img/structure/B2998435.png)
![4-[(1r,3r)-3-aminocyclobutyl]benzonitrile hydrochloride, trans](/img/structure/B2998437.png)

![N-[2-(methylsulfanyl)phenyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2998439.png)


![7-(2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2998445.png)
![Phenyl 4-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate](/img/structure/B2998446.png)
![3-[(2,5-dioxopyrrolidin-1-yl)methyl]-N-(oxan-4-yl)azetidine-1-carboxamide](/img/structure/B2998447.png)


